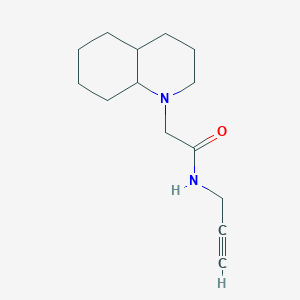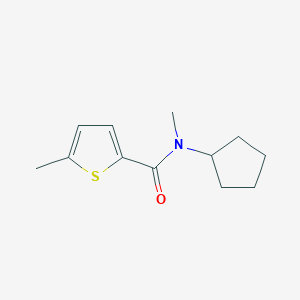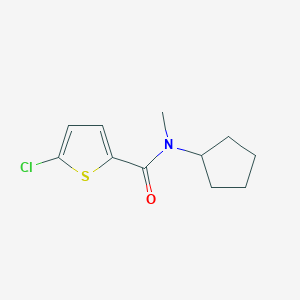
5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide, also known as CP-945,598, is a potent and selective cannabinoid receptor 1 (CB1) antagonist. It was first synthesized by Pfizer in 2005 as a potential treatment for obesity and other metabolic disorders. Since then, CP-945,598 has been extensively studied for its potential therapeutic applications and its mechanism of action.
Wirkmechanismus
5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide acts as a selective antagonist of the CB1 receptor, which is predominantly expressed in the central nervous system. By blocking the CB1 receptor, 5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide reduces the activity of the endocannabinoid system, which is involved in the regulation of appetite, metabolism, and reward. This mechanism of action makes 5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide a potential treatment for obesity and addiction.
Biochemical and Physiological Effects:
5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine. 5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide has been shown to have no significant effects on blood pressure, heart rate, or body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide has several advantages for laboratory experiments. It is a highly selective CB1 antagonist, which reduces the risk of off-target effects. It is also orally bioavailable, making it easy to administer to animals. However, 5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide has a relatively short half-life, which may limit its use in long-term studies.
Zukünftige Richtungen
5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide has several potential future directions for research. It may be further studied for its potential therapeutic applications in obesity, addiction, and neurodegenerative diseases. 5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide may also be studied in combination with other drugs to enhance its therapeutic effects. Finally, the development of more potent and selective CB1 antagonists may lead to the discovery of new treatments for various diseases.
Synthesemethoden
5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 5-chlorothiophene-2-carboxylic acid with cyclopentylmagnesium bromide followed by N-methylation with methyl iodide. The final product is obtained through an amide coupling reaction with cyclopentylamine.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of obesity, metabolic disorders, and addiction. 5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-13(8-4-2-3-5-8)11(14)9-6-7-10(12)15-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLWAJDSIDTSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

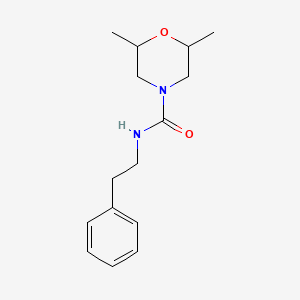
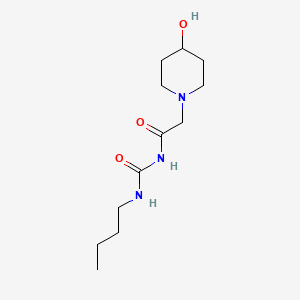
![1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506998.png)
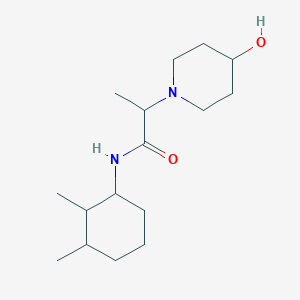
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7507012.png)
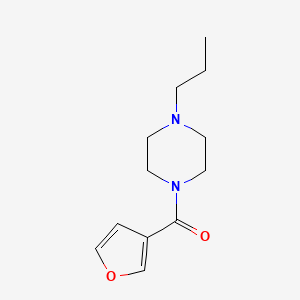
![1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7507020.png)
![Cyclobutyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507025.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7507032.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7507035.png)
![Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507039.png)
![N-methyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507049.png)
